molecular formula C18H19NO B1428742 (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one CAS No. 1038925-00-6

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one

Cat. No. B1428742
CAS RN: 1038925-00-6
M. Wt: 265.3 g/mol
InChI Key: AFMGAVDATRJOJG-GUYCJALGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one, also known as BMPP, is a chiral pyrrolidinone compound that has been studied for its potential applications in the field of medicinal chemistry. BMPP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. Its unique structure and properties make it an attractive target for further research and development.

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

This compound has been utilized in the synthesis and characterization of metal complexes with biological relevance. For instance, it has been involved in the creation of adamantane derivatives that have potential as chemotherapeutic agents against various diseases, including influenza and HIV viruses, as well as possessing antibacterial, antifungal, and anti-inflammatory activities .

Antifungal Antibiotic Activity

As a structural analog to cycloheximide, this compound exhibits antifungal antibiotic activity. Cycloheximide is known for inhibiting protein synthesis in eukaryotic cells by interacting with the translocase enzyme, which interferes with the translocation step .

Neuroprotective Applications

The compound shows promise in neuroprotective applications due to its structural similarity to cycloheximide, which has demonstrated neuroprotective activities. This could be particularly useful in the study of neurodegenerative diseases and the development of treatments .

Anticoronaviral Activities

Given the current global health landscape, compounds with anticoronaviral activities are of high interest. The compound’s similarity to cycloheximide, which has shown such activities, suggests potential applications in the research and treatment of coronavirus infections .

Biomedical Research: Glycogenolysis and Gluconeogenesis

In biomedical research, the compound can induce glycogenolysis and gluconeogenesis. These processes are crucial for understanding metabolic diseases and could lead to the development of new therapeutic strategies .

Ureogenesis Studies

The compound’s ability to induce ureogenesis makes it a valuable tool in the study of the urea cycle and related metabolic disorders. This could have implications for the treatment of conditions like hyperammonemia .

Selective Agent in Laboratory Media

Due to its antifungal properties, the compound can be used as a selective agent in laboratory media. This allows for the isolation of pathogenic and non-pathogenic fungi from various specimens, aiding in microbiological research .

Plant Biology Research

In plant biology research, the compound can induce ethylene production, which promotes plant growth. This application is significant for agricultural biotechnology and the study of plant physiology .

properties

IUPAC Name

(3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGAVDATRJOJG-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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